

Comparative Bioactivity & Toxicity of Isopyrazam Stereoisomers

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Compound Focus: Isopyrazam

CAS No.: 881685-58-1

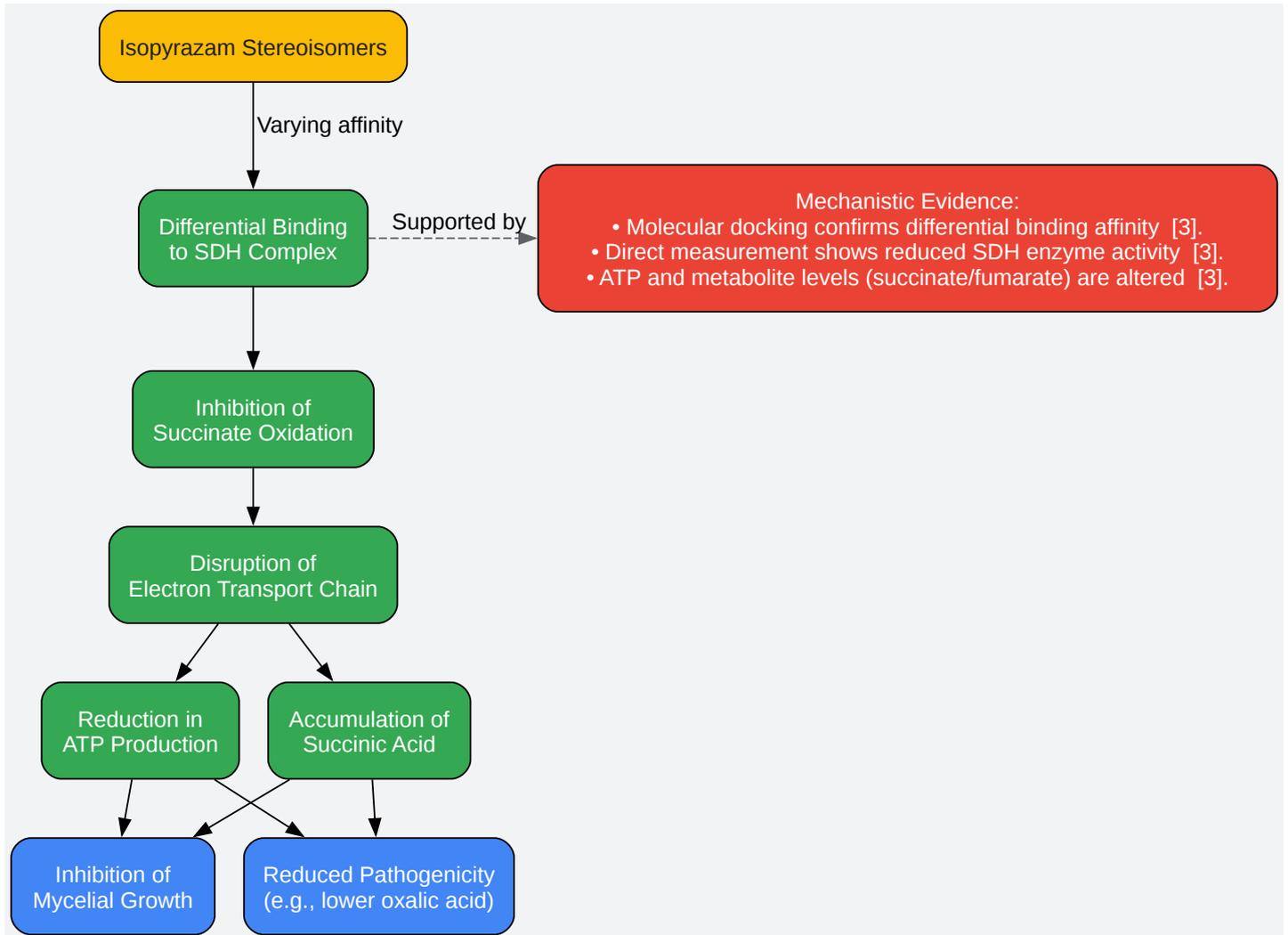
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Stereoisomer	Configuration	Relative Bioactivity (vs. other isomers)	Target Pathogens / Notes	Acute Toxicity to Zebrafish (LC ₅₀)
cis-(1S,4R,9S)-IPZ	cis-(1S,4R,9S)-	3.37 - 1578 times more active than others; greatest activity [1] [2]	Most active against <i>Alternaria alternata</i> and <i>Phoma multirostrata</i> [1].	Not the most toxic [1].
trans-(1S,4R,9R)-(+)-IPZ	trans-(1S,4R,9R)-(+)-	Highest bioactivity in one ranking [3]	Most active against four typical phytopathogens (unspecified) [3].	Data not specified in results.
trans-IPZ	Not specified	Lower bioactivity than cis-(1S,4R,9S) and trans-(1S,4R,9R) isomers [1] [3]	-	Highest acute toxicity (LC ₅₀ : 0.096 mg/L) [1].
cis-(1R,4S,9R)-(+)-IPZ	cis-(1R,4S,9R)-(+)-	Second highest in one bioactivity ranking [3]	-	Data not specified in results.

Stereoisomer	Configuration	Relative Bioactivity (vs. other isomers)	Target Pathogens / Notes	Acute Toxicity to Zebrafish (LC ₅₀)
cis-IPZ (Racemate with high ratio)	Mixture	Using a high ratio of cis-IPZ can reduce the application dosage by 54.7-72.2% for specific pathogens [1].	Proposed as a safer and more reasonable form for use [1] [2].	Data not specified in results.

The stereoselective action of **isopyrazam** can be understood through its mechanism of inhibiting the succinate dehydrogenase (SDH) complex. The diagram below illustrates the key steps and differences in how the isomers exert their effects.



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Key Experimental Methodologies

The data in the guide above was generated using standard and advanced biochemical and environmental methods. Here are the core experimental protocols cited:

- **In Vitro Antifungal Activity Assay** [3]: The half-maximal effective concentration (EC_{50}) of each stereoisomer against target pathogens is determined, often via **mycelial growth inhibition tests** on agar plates.
- **Molecular Docking Simulation** [3]: Computational modeling is used to predict and compare the **binding affinity and interaction** of each stereoisomer with the ubiquitin-binding site of the succinate dehydrogenase (SDH) enzyme.
- **Enzyme Activity and Metabolite Measurement** [3]: The **succinate dehydrogenase (SDH) enzyme activity** is directly measured in vitro. Subsequent changes in key metabolites (**succinic acid, fumaric acid**) and cellular **ATP content** are quantified to confirm the downstream effects of enzyme inhibition.
- **Acute Toxicity Testing in Zebrafish** [1]: The **median lethal concentration (LC_{50})** for each stereoisomer is determined by exposing zebrafish to a range of concentrations in water and recording mortality over a standard period (e.g., 96 hours).

Interpretation and Application of the Data

- **Optimizing Fungicide Formulations:** The data strongly suggests that using a **racemic mixture enriched with the highly active cis-(1S,4R,9S)-IPZ** or the **trans-(1S,4R,9R)-(+)-IPZ** isomer could provide superior efficacy at a lower overall application rate, potentially reducing environmental load [1] [3].
- **Assessing Environmental Risk:** The high acute toxicity of the **trans-IPZ** isomer to zebrafish highlights the importance of stereoselectivity in environmental risk assessments [1]. The differential degradation rates of the isomers in various crops further complicate the risk-benefit analysis [1].
- **Resistance Management:** **Isopyrazam** belongs to the SDHI fungicide class. While the risk of field resistance is currently considered low to moderate, **positive cross-resistance** with other SDHIs like thifluzamide has been observed. Rotating **isopyrazam** with fungicides from different groups is a recommended strategy [4].

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